Cas no 93073-40-6 (5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol)

5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiol group at the 2-position and a phenylethyl moiety at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. The thiol group enables facile functionalization, while the aromatic phenylethyl chain enhances lipophilicity, potentially improving bioavailability in pharmaceutical applications. Its stability under various conditions and compatibility with further derivatization make it suitable for developing biologically active molecules, including antimicrobial and anti-inflammatory agents. The compound's well-defined chemical properties ensure reproducibility in research and industrial applications.
5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol structure
93073-40-6 structure
Product Name:5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol
CAS No:93073-40-6
MF:C10H10N2OS
MW:206.264200687408
MDL:MFCD02947890
CID:2816449
PubChem ID:13452878
Update Time:2025-05-26

5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol
    • 5-(2-phenylethyl)-3H-1,3,4-oxadiazole-2-thione
    • 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-phenylethyl)-
    • 5-(2-phenylethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione
    • TOD100471
    • 5-(2-Phenylethyl)-1,3,4-oxadiazole-2(3H)-thione
    • Z1272096621
    • 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol
    • MDL: MFCD02947890
    • Inchi: 1S/C10H10N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)
    • InChI Key: LWFLSIYQAROQEJ-UHFFFAOYSA-N
    • SMILES: S=C1NN=C(CCC2C=CC=CC=2)O1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 247
  • XLogP3: 2.3
  • Topological Polar Surface Area: 65.7

5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B521983-25mg
5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol
93073-40-6
25mg
$ 70.00 2022-06-07
TRC
B521983-50mg
5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol
93073-40-6
50mg
$ 95.00 2022-06-07
TRC
B521983-250mg
5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol
93073-40-6
250mg
$ 365.00 2022-06-07
Enamine
EN300-95500-0.05g
5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol
93073-40-6 95.0%
0.05g
$84.0 2025-03-21
Enamine
EN300-95500-0.1g
5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol
93073-40-6 95.0%
0.1g
$124.0 2025-03-21
Enamine
EN300-95500-0.25g
5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol
93073-40-6 95.0%
0.25g
$178.0 2025-03-21
Enamine
EN300-95500-0.5g
5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol
93073-40-6 95.0%
0.5g
$331.0 2025-03-21
Enamine
EN300-95500-1.0g
5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol
93073-40-6 95.0%
1.0g
$442.0 2025-03-21
Enamine
EN300-95500-2.5g
5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol
93073-40-6 95.0%
2.5g
$867.0 2025-03-21
Enamine
EN300-95500-5.0g
5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol
93073-40-6 95.0%
5.0g
$1280.0 2025-03-21

Additional information on 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol

5-(2-Phenylethyl)-1,3,4-Oxadiazole-2-Thiol: A Comprehensive Overview

5-(2-Phenylethyl)-1,3,4-Oxadiazole-2-thiol, identified by the CAS registry number 93073-40-6, is a compound of significant interest in the fields of organic chemistry and materials science. This molecule, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in various industries. The compound's name reflects its structural composition: a 1,3,4-oxadiazole ring system substituted with a phenylethyl group at the 5-position and a thiol (-SH) group at the 2-position.

The 1,3,4-oxadiazole ring is a heterocyclic structure that imparts unique electronic properties to the molecule. The presence of the thiol group introduces additional functionality, making this compound versatile for various chemical reactions. Recent studies have highlighted the potential of such compounds in areas such as drug design, catalysis, and electronic materials. For instance, researchers have explored the use of 5-(2-Phenylethyl)-1,3,4-Oxadiazole-2-thiol in the development of novel catalysts for organic synthesis.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. One common approach is the condensation reaction between an appropriate thioamide and a carbonyl compound in the presence of an acid catalyst. This method ensures high yield and purity of the final product. The compound's stability under various conditions has also been studied extensively, with findings indicating that it is relatively stable under normal storage conditions but may degrade under harsh acidic or basic environments.

In terms of applications, 5-(2-Phenylethyl)-1,3,4-Oxadiazole-2-thiol has shown promise in the field of medicinal chemistry. Its ability to act as a ligand in metalloenzyme inhibition has been explored in recent studies. For example, researchers have investigated its potential as an inhibitor of certain proteases, which are enzymes involved in various pathological processes such as cancer progression and inflammation.

The compound's electronic properties also make it a candidate for use in electronic materials. The thiol group can serve as a binding site for metal ions, enabling its use in the fabrication of metalloorganic frameworks (MOFs) and other hybrid materials. Recent advancements in MOF technology have opened new avenues for applications in gas storage, catalysis, and sensing technologies.

In addition to its chemical applications, 5-(2-Phenylethyl)-1,3,4-Oxadiazole-2-thiol has been studied for its biological activity. Preclinical studies have demonstrated its potential as an antioxidant and anti-inflammatory agent. These findings suggest that it could be developed into therapeutic agents for conditions associated with oxidative stress and inflammation.

The environmental impact of this compound is another area of interest. Studies have been conducted to assess its biodegradability and toxicity levels. Results indicate that under aerobic conditions, the compound undergoes gradual degradation; however, further research is needed to fully understand its environmental fate and potential risks.

In conclusion, 5-(2-Phenylethyl)-1,3,4-Oxadiazole-2-thiol, with its unique structure and functional groups, continues to be a subject of intense research across multiple disciplines. Its applications span from drug discovery to materials science, with ongoing studies exploring new ways to harness its properties for practical use. As research progresses, this compound is expected to play an increasingly important role in advancing technological and medical innovations.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk